

# Gadoquatrane: A Technical Overview of its Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadoquatrane |           |
| Cat. No.:            | B12659558    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Gadoquatrane** (BAY 1747846) is a next-generation, extracellular, macrocyclic, gadolinium-based contrast agent (GBCA) currently under clinical development by Bayer.[1][2][3] It is characterized by a unique tetrameric structure that results in high stability and high relaxivity, allowing for a significantly lower dose of gadolinium to be administered to patients without compromising image quality.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of **Gadoquatrane** based on currently available preclinical and clinical data.

#### **Pharmacokinetic Profile**

The pharmacokinetic profile of **Gadoquatrane** has been investigated in preclinical species and in human clinical trials. The data consistently demonstrate that **Gadoquatrane** exhibits a pharmacokinetic profile similar to other established extracellular macrocyclic GBCAs, characterized by rapid distribution into the extracellular space and swift elimination primarily through the kidneys in an unchanged form.

#### **Key Pharmacokinetic Parameters in Humans**

Clinical studies in healthy adult volunteers, including Japanese and Chinese populations, have demonstrated a consistent and predictable pharmacokinetic profile.



| Parameter                       | Value                               | Population                                          | Study Design                                          |
|---------------------------------|-------------------------------------|-----------------------------------------------------|-------------------------------------------------------|
| Effective Half-Life             | 1.4–1.7 hours                       | Healthy Adults                                      | Dose-escalation study<br>(0.025 to 0.2 mmol<br>Gd/kg) |
| 1.3–1.4 hours                   | Healthy Japanese and<br>Chinese Men | Dose-escalation<br>studies (0.01-0.1<br>mmol Gd/kg) |                                                       |
| Volume of Distribution (Vd)     | ~0.2 L/kg                           | Healthy Adults                                      | Dose-escalation study                                 |
| 0.21–0.24 L/kg                  | Healthy Japanese and<br>Chinese Men | Dose-escalation studies                             |                                                       |
| Total Plasma<br>Clearance       | ~0.1 L/h per kilogram               | Healthy Adults                                      | Dose-escalation study                                 |
| Renal Clearance                 | ~0.1 L/h per kilogram               | Healthy Adults                                      | Dose-escalation study                                 |
| Urinary Excretion               | 82-95% of the administered dose     | Healthy Japanese<br>Men                             | Dose-escalation study                                 |
| 96-99% of the administered dose | Healthy Chinese Men                 | Dose-escalation study                               |                                                       |

# **Preclinical Pharmacokinetics in Cynomolgus Monkeys**

Studies in female cynomolgus monkeys have further elucidated the pharmacokinetic properties of **Gadoquatrane**, showing a three-phase plasma concentration decrease.



| Parameter                                     | Value                        |
|-----------------------------------------------|------------------------------|
| Distribution Half-Life (α-phase)              | ~3 minutes                   |
| Major Elimination Half-Life (β-phase)         | ~60 minutes                  |
| Slow Terminal Elimination Half-Life (γ-phase) | ~25 hours                    |
| Effective Half-Life                           | ~1.0 hour                    |
| Total Plasma Clearance                        | 0.11 L/kg/h                  |
| Volume of Distribution                        | 0.17 L/kg                    |
| Urinary Excretion (24 hours)                  | 97% of the administered dose |

#### **Biodistribution**

Preclinical studies in cynomolgus monkeys have provided insights into the tissue distribution and retention of **Gadoquatrane**. These studies indicate minimal retention in most organs and tissues.

**Tissue Concentration of Gadolinium 5 Days Post-**

**Administration in Cynomolgus Monkeys** 

| Tissue        | Concentration                        |
|---------------|--------------------------------------|
| Kidney Cortex | 41 nmol Gd/g tissue                  |
| Skin          | ~100 times lower than kidney cortex  |
| Brain         | ~1000 times lower than kidney cortex |

Notably, gadolinium concentrations in all tested tissues declined substantially between day 5 and day 58 post-injection. Furthermore, metabolic profiling has shown no evidence of in vivo degradation of **Gadoquatrane** or the release of free gadolinium.

# **Experimental Protocols**

The development of **Gadoquatrane** has been supported by a robust clinical trial program, QUANTI, as well as preclinical and early-phase clinical studies.



### **QUANTI Clinical Development Program**

The Phase III clinical development program, QUANTI, was designed to evaluate the efficacy and safety of **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight. This represents a 60% reduction in gadolinium compared to the standard dose of 0.1 mmol Gd/kg for other macrocyclic GBCAs.



Click to download full resolution via product page

Caption: Workflow of the QUANTI Phase III clinical development program for **Gadoquatrane**.



### **Pharmacokinetic Study in Healthy Volunteers**

The pharmacokinetic profile in humans was assessed in randomized, single-blind, placebocontrolled, dose-escalation studies.



Click to download full resolution via product page

Caption: General workflow for a pharmacokinetic study of **Gadoquatrane** in healthy volunteers.

Methodological Details from a Study in Healthy Adults:

- Participants: 49 healthy volunteers (mean age 35 ± 6.3 years; 24 female).
- Design: Randomized (6:2), single-blind, placebo-controlled, dose-escalation study.



- Dosing: Intravenous administration of Gadoquatrane (0.025 to 0.2 mmol Gd/kg body weight) or placebo.
- Sample Collection:
  - Blood (Plasma): Collected pre-dose and at numerous time points up to 72 hours postadministration.
  - Urine and Feces: Collected over 72 hours.
- Analytical Method: High-performance liquid chromatography connected to inductively coupled plasma mass spectrometry or high-resolution mass spectroscopy was used for metabolite profiling.

### Conclusion

**Gadoquatrane** is a promising new gadolinium-based contrast agent with a pharmacokinetic and biodistribution profile that is comparable to existing macrocyclic GBCAs. Its key advantage lies in its high relaxivity, which allows for a substantial reduction in the administered gadolinium dose while maintaining diagnostic efficacy. The comprehensive clinical and preclinical data generated to date support its continued development and potential to improve the safety profile of contrast-enhanced MRI examinations. As of August 2025, a New Drug Application for **Gadoquatrane** has been accepted for review by the U.S. Food and Drug Administration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bayer starts Phase III studies with novel contrast agent gadoguatrane [bayer.com]
- 2. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 3. Bayer United States of America Bayer Files for Approval of gadoquatrane in the U.S. [bayer2019tf.q4web.com]



- 4. radiologybusiness.com [radiologybusiness.com]
- To cite this document: BenchChem. [Gadoquatrane: A Technical Overview of its Pharmacokinetics and Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#pharmacokinetics-and-biodistribution-of-gadoquatrane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com